molecular formula C7H9N3O4 B1327015 ethyl (4-nitro-1H-pyrazol-3-yl)acetate CAS No. 1171521-77-9

ethyl (4-nitro-1H-pyrazol-3-yl)acetate

Cat. No.: B1327015
CAS No.: 1171521-77-9
M. Wt: 199.16 g/mol
InChI Key: PPPBSCSECSYZFK-UHFFFAOYSA-N
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Description

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a nitro group at the 4-position and an ethyl acetate group at the 3-position of the pyrazole ring makes this compound unique and valuable for various chemical reactions and applications.

Preparation Methods

The synthesis of ethyl (4-nitro-1H-pyrazol-3-yl)acetate typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration to introduce the nitro group at the 4-position . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, nitric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl (4-nitro-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-nitro-1H-pyrazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(11)3-5-6(10(12)13)4-8-9-5/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPBSCSECSYZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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